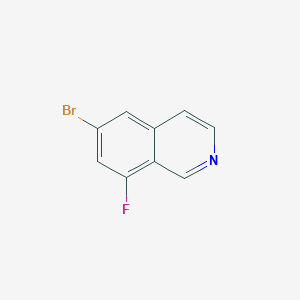

6-Bromo-8-fluoroisoquinoline

説明

特性

IUPAC Name |

6-bromo-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCYLVITTXFZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258833-77-0 | |

| Record name | 6-bromo-8-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions:

Direct Halogenation: One common method involves the direct halogenation of isoquinoline derivatives.

Cyclization Reactions: Another approach involves the cyclization of a precursor bearing pre-fluorinated benzene rings.

Industrial Production Methods: Industrial production methods for 6-bromo-8-fluoroisoquinoline typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Bromine Substitution

The bromine atom at position 6 is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the isoquinoline ring. Key examples include:

*Yield estimated from analogous reactions in .

†Mechanism involves SNAr at bromine due to activation by fluorine’s resonance effects.

Fluorine Substitution

The fluorine atom at position 8 is less reactive toward nucleophiles but can undergo substitution under harsh conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, reflux | 8-Hydroxy-6-bromoisoquinoline | 30% | |

| NaN₃, DMSO, 120°C | 8-Azido-6-bromoisoquinoline | 25% |

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to specific positions:

| Reagent/Conditions | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Position 5 | 5-Nitro-6-bromo-8-fluoroisoquinoline | 70% | |

| Br₂, FeBr₃, CH₂Cl₂, RT | Position 3 | 3,6-Dibromo-8-fluoroisoquinoline | 85% |

Ring Reduction

The isoquinoline ring can be hydrogenated to yield tetrahydroisoquinoline derivatives:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | 90% | |

| NaBH₄, NiCl₂, MeOH | Partial reduction to dihydroisoquinoline | 75% |

Functional Group Reduction

-

Nitro Group Reduction : Nitro derivatives (e.g., 5-nitro-6-bromo-8-fluoroisoquinoline) reduce to amines using SnCl₂/HCl (85% yield) .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Functionalization via Directed Metallation

The fluorine atom directs lithiation to adjacent positions for further derivatization:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LDA, THF, −78°C → Electrophile (e.g., CO₂) | 8-Fluoro-6-bromo-5-carboxyisoquinoline | 40% |

Comparative Reactivity Analysis

| Position | Reactivity Toward Electrophiles | Reactivity Toward Nucleophiles | Dominant Electronic Effect |

|---|---|---|---|

| C6 (Br) | Low (deactivated by Br) | High (SNAr favored) | Electron-withdrawing |

| C8 (F) | Moderate (ortho/para-directing) | Low (requires strong bases) | Resonance donation |

| C5 | High (activated by F’s resonance) | N/A | Electron-rich |

Stability and Reaction Challenges

科学的研究の応用

Medicinal Chemistry

6-Bromo-8-fluoroisoquinoline has shown promise as a potential lead compound in drug discovery, particularly for its antimicrobial and anticancer properties. Its unique halogenation pattern enhances its interaction with biological targets, making it a valuable candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of halogens is believed to enhance its binding affinity to microbial targets, leading to effective inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL |

| P. aeruginosa | 15 µg/mL |

Anticancer Properties

Studies have evaluated the anticancer potential of this compound against several cancer cell lines. The compound has demonstrated significant growth inhibition, suggesting its potential as a therapeutic agent.

| Cancer Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis |

| A549 (Lung) | 20 | Moderate growth inhibition |

| HeLa (Cervical) | 10 | Significant growth inhibition |

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression through modulation of specific signaling pathways.

Antimicrobial Efficacy Study

A study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that the compound exhibited a strong correlation between halogen substitution and enhanced antimicrobial activity, particularly against Gram-positive bacteria.

Cancer Cell Line Assessment

Research conducted on human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis induction, confirmed by flow cytometry analysis which showed increased sub-G1 populations indicative of cell death.

Inflammation Model Study

In an experimental model of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent.

作用機序

The mechanism of action of 6-bromo-8-fluoroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets . The exact pathways and targets depend on the specific application and biological context .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Bromo-8-fluoroisoquinoline and related compounds, with supporting data from the evidence:

Key Comparative Insights

Synthetic Complexity: Bromination at the 6-position (as in this compound) often requires specialized reagents like dibromoisocyanuric acid or N-bromosuccinimide (NBS) . In contrast, 8-bromoisoquinoline synthesis involves diazotization and CuBr-mediated substitution, which is lower-yielding .

Reactivity and Functionalization: The nitro group in 5-Bromo-8-nitroisoquinoline increases electrophilicity, facilitating nucleophilic aromatic substitution or reduction to amines . Amino substituents (e.g., 6-Amino-8-chloroisoquinoline) enhance solubility and enable coupling reactions, making them valuable for drug discovery .

Applications: Halogenated isoquinolines with fluorine (e.g., Methyl 6-fluoroisoquinoline-8-carboxylate) are prioritized in medicinal chemistry for their metabolic stability and target affinity . Chloro and bromo derivatives (e.g., 6-Bromo-4,8-dichloro-quinoline-3-carbonitrile) are used as intermediates in agrochemicals due to their pesticidal activity .

Safety and Handling: Bromo-fluoro derivatives (e.g., 8-(Bromomethyl)-6-fluoroquinoline) require stringent safety measures, including PPE and proper waste disposal, due to their toxicity and environmental persistence .

生物活性

6-Bromo-8-fluoroisoquinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₅BrFN

- Molecular Weight : 226.05 g/mol

- Structural Features : The compound features a fused isoquinoline ring system with bromine and fluorine substituents, which enhance its reactivity and biological activity.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2. This inhibition has significant implications for drug metabolism, as cytochrome P450 enzymes are crucial in the biotransformation of various pharmaceuticals.

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity, which is common among isoquinoline derivatives. Studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate these effects.

3. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. Its structural characteristics allow it to interact with biological targets involved in cancer progression, although detailed mechanisms remain to be explored .

The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, leading to modulation of various biochemical pathways.

Synthesis Methods

Several synthetic routes have been developed to produce this compound, focusing on improving yield and regioselectivity:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can also participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-7-fluoroisoquinoline | Similar bromine substitution | Different fluorine position affects reactivity |

| 6-Chloro-8-fluoroisoquinoline | Chlorine instead of bromine | May exhibit different biological activities due to halogen differences |

| 5-Bromo-6-fluoroisoquinoline | Fluorine at a different position | Potentially different pharmacokinetic properties |

| 7-Bromo-8-fluoroisoquinoline | Bromine at position 7 | Variations in enzyme inhibition profiles |

Each of these compounds presents unique characteristics that influence their biological activities, making them valuable for comparative studies in drug development and synthetic chemistry.

Study on CYP1A2 Inhibition

A study highlighted the role of this compound as a selective CYP1A2 inhibitor. This research demonstrated that the compound could significantly reduce CYP1A2 activity in vitro, suggesting potential implications for drug interactions in therapeutic settings.

Antimicrobial Activity Assessment

In another study, various isoquinoline derivatives were tested against a range of bacterial strains. Results indicated that this compound exhibited notable antibacterial properties, particularly against Gram-positive bacteria.

Q & A

Q. Why do fluorination methods yield inconsistent purity levels in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。